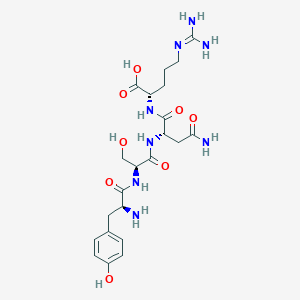
L-Tyrosyl-L-seryl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tyrosyl-L-seryl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine: is a synthetic peptide composed of four amino acids: L-tyrosine, L-serine, L-asparagine, and L-ornithine The compound is characterized by the presence of a diaminomethylidene group attached to the L-ornithine residue
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-seryl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). The process can be summarized as follows:
-
Solid-Phase Peptide Synthesis (SPPS)
Resin Loading: The synthesis begins with the attachment of the C-terminal amino acid (L-ornithine) to a solid resin support.
Amino Acid Coupling: Sequential addition of protected amino acids (L-asparagine, L-serine, and L-tyrosine) using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: Removal of protecting groups (e.g., Fmoc) using a base such as piperidine.
Cleavage: Cleavage of the peptide from the resin using a cleavage cocktail (e.g., trifluoroacetic acid (TFA), water, and scavengers).
-
Formation of the Diaminomethylidene Group
Modification: The diaminomethylidene group is introduced by reacting the L-ornithine residue with a suitable reagent, such as cyanamide or guanidine derivatives, under controlled conditions.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, with rigorous quality control measures to ensure consistency and reproducibility.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Conditions: Reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Products: Oxidation of the tyrosine residue can lead to the formation of dopaquinone derivatives.
-
Reduction
Reagents: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Conditions: Reactions are performed under inert atmosphere (e.g., nitrogen) to prevent oxidation.
Products: Reduction of the diaminomethylidene group can yield primary amines.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Reactions are conducted in polar solvents (e.g., dimethylformamide (DMF)) at moderate temperatures.
Products: Substitution reactions can modify the side chains of the amino acid residues.
科学的研究の応用
L-Tyrosyl-L-seryl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine: has diverse applications in scientific research:
-
Chemistry
Peptide Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Catalysis: Investigated for its potential as a catalyst in organic reactions.
-
Biology
Protein-Protein Interactions: Studied for its role in mimicking protein-protein interactions.
Enzyme Inhibition: Evaluated as an inhibitor of specific enzymes.
-
Medicine
Drug Development: Explored as a lead compound for developing new therapeutic agents.
Diagnostics: Used in the development of diagnostic assays for detecting specific biomolecules.
-
Industry
Biomaterials: Investigated for its potential in creating novel biomaterials with specific properties.
Biotechnology: Utilized in biotechnological applications such as biosensors and bioengineering.
作用機序
The mechanism of action of L-Tyrosyl-L-seryl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
Receptors: Binds to specific cell surface receptors, modulating their activity.
Enzymes: Inhibits or activates enzymes by binding to their active sites.
-
Pathways
Signal Transduction: Influences signal transduction pathways, leading to changes in cellular responses.
Gene Expression: Modulates gene expression by interacting with transcription factors.
類似化合物との比較
L-Tyrosyl-L-seryl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine: can be compared with other similar peptides:
-
Similar Compounds
L-Tyrosyl-L-seryl-L-asparaginyl-L-ornithine: Lacks the diaminomethylidene group, resulting in different chemical properties and biological activities.
L-Tyrosyl-L-seryl-L-asparaginyl-N~5~-(methylidene)-L-ornithine: Contains a methylidene group instead of a diaminomethylidene group, leading to variations in reactivity and function.
-
Uniqueness
- The presence of the diaminomethylidene group in This compound imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
915224-10-1 |
|---|---|
分子式 |
C22H34N8O8 |
分子量 |
538.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C22H34N8O8/c23-13(8-11-3-5-12(32)6-4-11)18(34)30-16(10-31)20(36)29-15(9-17(24)33)19(35)28-14(21(37)38)2-1-7-27-22(25)26/h3-6,13-16,31-32H,1-2,7-10,23H2,(H2,24,33)(H,28,35)(H,29,36)(H,30,34)(H,37,38)(H4,25,26,27)/t13-,14-,15-,16-/m0/s1 |
InChIキー |
OZBLPBBGMPQJIH-VGWMRTNUSA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


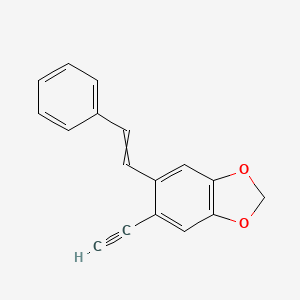

![1,3,8-Trimethyl-7-phenylpyrrolo[3,2-G]pteridine-2,4-dione](/img/structure/B12608523.png)
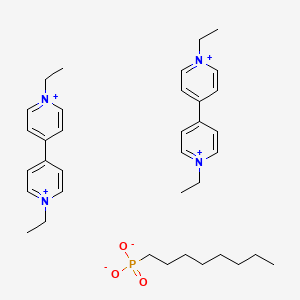
![(4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B12608531.png)

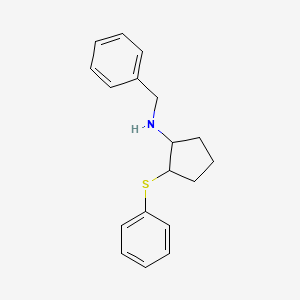
![N-(4-Methoxybenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12608548.png)
![[(2S)-1-Acetylpiperidin-2-yl]methyl butanoate](/img/structure/B12608550.png)
![1-[(1-Azidooctan-2-YL)selanyl]-4-chlorobenzene](/img/structure/B12608556.png)

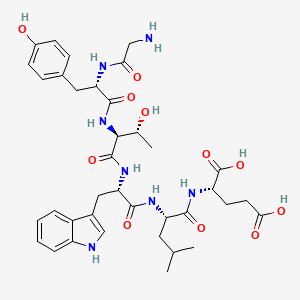
![N-{[2-(Benzyloxy)phenyl]methyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12608573.png)

